1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine is a sulfonamide-containing piperidine derivative characterized by a 3-chloro-4-fluorophenyl group linked via a sulfonyl bridge to a 4-methoxypiperidine ring. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing metabolic stability and modulating interactions with biological targets, such as adenosine A2A receptors . The chloro-fluoro substitution on the aromatic ring introduces steric and electronic effects that may influence binding affinity and selectivity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-methoxypiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO3S/c1-18-9-4-6-15(7-5-9)19(16,17)10-2-3-12(14)11(13)8-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVPCJLHQKTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the 3-chloro-4-fluorophenylsulfonyl chloride. This intermediate is then reacted with 4-methoxypiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, synthetic routes, and physicochemical properties:
Pharmacological Potential
While direct data for the target compound are lacking, analogs like F13714 (a 3-chloro-4-fluorobenzoyl-piperidine derivative) exhibit affinity for serotonin receptors, highlighting the therapeutic relevance of this substitution pattern .
Biological Activity
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methoxypiperidine is a compound that has attracted significant attention in scientific research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicine, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₅ClFNO₃S
- Molecular Weight : 307.77 g/mol
- CAS Number : 1234867-06-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic processes, potentially affecting pathways related to cancer and neurodegenerative diseases.
- Signal Transduction Interference : It may interfere with signal transduction pathways, which are crucial for cellular communication and function.
Biological Activities
This compound has been investigated for several biological activities, including:
- Anticancer Properties : Research indicates that compounds with similar piperidine structures exhibit anticancer activity. For example, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Neuroprotective Effects : The compound's potential for treating neurodegenerative diseases like Alzheimer's disease has also been explored. It may act as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission .
Anticancer Activity
In a study focusing on piperidine derivatives, it was found that certain analogs demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments. For instance, a derivative similar to this compound showed improved efficacy in inducing apoptosis in hypopharyngeal tumor cells when compared to the reference drug bleomycin .
Neuroprotective Studies
Another study highlighted the potential of piperidine derivatives in treating Alzheimer's disease by inhibiting both acetylcholinesterase and butyrylcholinesterase enzymes. The incorporation of the piperidine moiety significantly improved brain exposure and inhibitory properties against these enzymes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidine | Structure | Moderate enzyme inhibition |
| 1-(3-Chloro-4-fluorophenyl)sulfonyl-proline | Structure | Anticancer activity |
| 1-(3-Chloro-4-fluorophenyl)sulfonyl-pyrrolidine | Structure | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
